5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde
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Overview
Description
5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde is an organic compound with the molecular formula C12H7F3O3 It is a furan derivative characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a furan ring bearing an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and furan-2-carbaldehyde.
Reaction Conditions: The key step involves a condensation reaction between 4-(trifluoromethoxy)benzaldehyde and furan-2-carbaldehyde under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid.
Reduction: 5-[4-(Trifluoromethoxy)phenyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of the trifluoromethoxy group and the aldehyde functionality allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde: Similar structure but with the trifluoromethoxy group in a different position.
5-[4-(Methoxy)phenyl]furan-2-carbaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-[4-(Fluoro)phenyl]furan-2-carbaldehyde: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde imparts unique electronic and steric properties, making it distinct from its analogs.
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJZZWLTGZUKKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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